
5-Iodo-4-isopropyl-3-methylpyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Iodo-4-isopropyl-3-methylpyrazole is a heterocyclic compound belonging to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry The structure of this compound includes a five-membered ring with two adjacent nitrogen atoms, an iodine atom at the 5th position, an isopropyl group at the 4th position, and a methyl group at the 3rd position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodo-4-isopropyl-3-methylpyrazole typically involves the iodination of pyrazole derivatives. One common method is the iodination of 4-isopropyl-3-methylpyrazole using iodine or iodine monochloride in the presence of a suitable oxidizing agent. The reaction is usually carried out in a heterophase medium, such as a mixture of water and chloroform, with the addition of sulfuric acid to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar iodination processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. The choice of solvents, temperature control, and purification methods are crucial factors in the industrial synthesis of this compound.
Analyse Des Réactions Chimiques
Types of Reactions
5-Iodo-4-isopropyl-3-methylpyrazole can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the substituents.
Cyclization Reactions: It can be used as a precursor in the synthesis of more complex heterocyclic compounds through cyclization reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 5-azido-4-isopropyl-3-methylpyrazole, while oxidation with potassium permanganate can produce this compound-1-oxide.
Applications De Recherche Scientifique
5-Iodo-4-isopropyl-3-methylpyrazole has several scientific research applications, including:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound can be used in studies to understand its biological activity and interactions with biomolecules.
Material Science: It is utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Agrochemistry: The compound can be explored for its potential use in agrochemicals, such as pesticides or herbicides.
Mécanisme D'action
The mechanism of action of 5-Iodo-4-isopropyl-3-methylpyrazole involves its interaction with specific molecular targets. The iodine atom and the pyrazole ring play crucial roles in its reactivity and binding affinity. The compound can act as an inhibitor or modulator of enzymes, receptors, or other proteins, depending on its structure and substituents. The exact pathways and molecular targets involved can vary based on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Iodo-3-methylpyrazole: Similar structure but lacks the isopropyl group.
5-Iodo-3-methylpyrazole: Similar structure but lacks the isopropyl group.
4-Isopropyl-3-methylpyrazole: Similar structure but lacks the iodine atom.
Uniqueness
5-Iodo-4-isopropyl-3-methylpyrazole is unique due to the presence of both the iodine atom and the isopropyl group, which confer distinct chemical properties and reactivity
Propriétés
Formule moléculaire |
C7H11IN2 |
|---|---|
Poids moléculaire |
250.08 g/mol |
Nom IUPAC |
3-iodo-5-methyl-4-propan-2-yl-1H-pyrazole |
InChI |
InChI=1S/C7H11IN2/c1-4(2)6-5(3)9-10-7(6)8/h4H,1-3H3,(H,9,10) |
Clé InChI |
OMMGGRWIICBAIB-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=NN1)I)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 3-[2-Hydroxy-5-(trifluoromethyl)phenyl]-3-oxopropanoate](/img/structure/B13716245.png)
![4-{[(Quinolin-8-ylsulfanyl)acetyl]amino}benzoic acid](/img/structure/B13716249.png)

![5-Bromo-4-[3-chloro-5-(trifluoromethyl)phenyl]imidazole-2-carbaldehyde](/img/structure/B13716257.png)
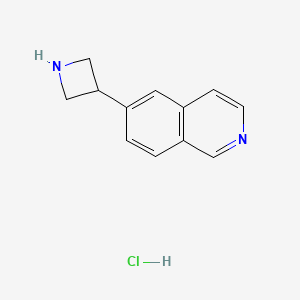
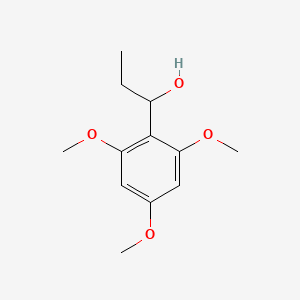
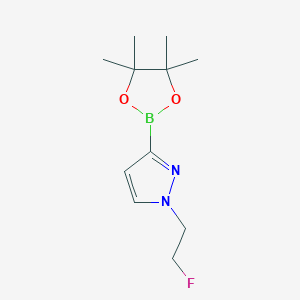
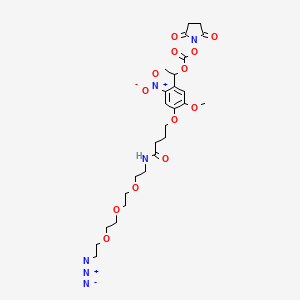

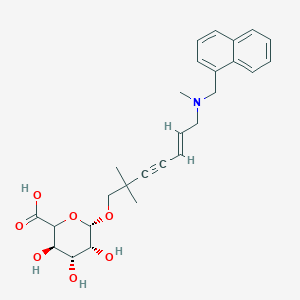



![4-[6-Hydroxy-3-[4-[2-(1-piperidinyl)ethoxy]benzoyl]benzo[b]thien-2-yl]phenyl-beta-D-glucopyranosiduronic Acid](/img/structure/B13716334.png)
